Mizagliflozin

SGLT1 inhibitor selectivity in vitro pharmacology

Mizagliflozin is a highly selective SGLT1 inhibitor (Ki 27 nM, 303-fold selectivity over SGLT2) with 0.02% oral bioavailability that restricts action to the intestinal lumen. Ideal for dissecting SGLT1-mediated glucose absorption, fluid secretion, and GI motility without systemic off-target effects. Demonstrates robust efficacy in increasing stool frequency and fecal wet weight in constipation models, comparable to lubiprostone. Also investigated for renoprotective effects in diabetic nephropathy. ≥98% purity (HPLC).

Molecular Formula C28H44N4O8
Molecular Weight 564.7 g/mol
CAS No. 666843-10-3
Cat. No. B1676609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMizagliflozin
CAS666843-10-3
Synonyms3-(3-(4-(3-(glucopyranosyloxy)-5-isopropyl-1H-pyrazol-4-ylmethyl)-3-methylphenoxy)propylamino)-2,2-dimethylpropionamide
mizagliflozin
Molecular FormulaC28H44N4O8
Molecular Weight564.7 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OCCCNCC(C)(C)C(=O)N)CC2=C(NN=C2OC3C(C(C(C(O3)CO)O)O)O)C(C)C
InChIInChI=1S/C28H44N4O8/c1-15(2)21-19(25(32-31-21)40-26-24(36)23(35)22(34)20(13-33)39-26)12-17-7-8-18(11-16(17)3)38-10-6-9-30-14-28(4,5)27(29)37/h7-8,11,15,20,22-24,26,30,33-36H,6,9-10,12-14H2,1-5H3,(H2,29,37)(H,31,32)/t20-,22-,23+,24-,26+/m1/s1
InChIKeyLREHMKLEOJAVMQ-TXKDOCKMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mizagliflozin (CAS 666843-10-3) Procurement: A Potent, Selective SGLT1 Inhibitor for Research Applications


Mizagliflozin (also known as DSP-3235 free base, KGA-3235, GSK-1614235) is a small molecule sodium-glucose cotransporter 1 (SGLT1) inhibitor developed by Kissei Pharmaceutical Co., Ltd. [1] It exhibits potent inhibitory activity against human SGLT1 with a Ki of 27 nM and demonstrates 303-fold selectivity over SGLT2 . Mizagliflozin is orally active and has been investigated in clinical trials for functional constipation and post-bariatric hypoglycemia, with a maximum phase of II [2]. Its primary mechanism involves inhibiting intestinal glucose and water absorption, leading to increased luminal water content and accelerated gastrointestinal transit [3]. The compound is commercially available as a research chemical with typical purity >98% (HPLC) .

Mizagliflozin (CAS 666843-10-3) Procurement Risks: Why SGLT Inhibitors Cannot Be Interchanged


SGLT inhibitors exhibit marked differences in subtype selectivity, pharmacokinetic profiles, and tissue distribution, precluding generic substitution. Mizagliflozin's 303-fold selectivity for SGLT1 over SGLT2 contrasts sharply with dual SGLT1/2 inhibitors like sotagliflozin (SGLT1 IC50 36 nM, SGLT2 IC50 1.8 nM) and SGLT2-selective agents such as canagliflozin. Furthermore, mizagliflozin's extremely low oral bioavailability (0.02%) [1] confines its action primarily to the intestinal lumen, whereas other SGLT inhibitors achieve substantial systemic exposure and exert renal effects. These pharmacological differences translate into distinct therapeutic and safety profiles, making direct substitution scientifically unsound and potentially confounding in research settings. The following sections provide quantitative evidence substantiating these critical differentiators.

Mizagliflozin (CAS 666843-10-3) Procurement: A Quantitative Guide to Its Differentiated Profile


Mizagliflozin Exhibits Superior SGLT1 Selectivity Compared to KGA-2727, the Only Other Selective SGLT1 Inhibitor

Mizagliflozin demonstrates a 303-fold selectivity for human SGLT1 over SGLT2, with a Ki of 27 nM for human SGLT1 . In contrast, KGA-2727, the only other selective SGLT1 inhibitor available as a research tool, exhibits a human SGLT1 Ki of 97.4 nM and a selectivity ratio of 140-fold over human SGLT2 . Mizagliflozin is therefore approximately 3.6-fold more potent and 2.2-fold more selective for human SGLT1 than KGA-2727. This enhanced selectivity profile reduces the likelihood of off-target SGLT2 inhibition at concentrations required for effective SGLT1 blockade.

SGLT1 inhibitor selectivity in vitro pharmacology

Mizagliflozin Demonstrates Clinically Meaningful Efficacy in Functional Constipation, with a 3.9- to 4.1-Fold Increase in Spontaneous Bowel Movements

In a 2-week open-label study of patients with functional constipation, mizagliflozin at 5 mg once daily increased the mean number of spontaneous bowel movements (SBMs) per week from 2.13 at baseline to 7.99 at week 2, representing a 3.9-fold increase [1]. The 10 mg dose increased SBMs from 1.76 to 6.81 per week, a 4.1-fold increase [1]. In a separate randomized, placebo-controlled, double-blind phase 2 trial, mizagliflozin at 5 mg and 10 mg showed favorable efficacy and tolerability in patients with functional constipation, with a significant increase in stool frequency and improvement in stool consistency compared to placebo [2]. The risk of hypoglycemia was low, consistent with its intestinal-restricted action.

functional constipation gastrointestinal motility phase 2 trial

Mizagliflozin's Extremely Low Oral Bioavailability (0.02%) Restricts Its Action to the Intestinal Lumen, Minimizing Systemic Exposure

Mizagliflozin exhibits an absolute oral bioavailability of only 0.02% in rats [1]. Following oral administration of 1 mg/kg [14C]mizagliflozin, 98.4% of radioactivity was recovered in feces and only 0.8% in urine, with no remarkable tissue accumulation [1]. Plasma half-life was short (0.23 h IV; 1.14 h oral) [1]. This pharmacokinetic profile is in stark contrast to SGLT2 inhibitors like canagliflozin, which achieve substantial systemic exposure and are associated with renal effects and acute kidney injury signals [2]. Mizagliflozin's negligible systemic absorption ensures its pharmacological effects are largely confined to the intestinal SGLT1, minimizing potential off-target systemic or renal effects.

pharmacokinetics bioavailability intestinal targeting

Mizagliflozin Increases Fecal Wet Weight Comparably to Lubiprostone in Preclinical Constipation Models

In both a dog model of loperamide-induced constipation and a rat model of low-fiber-diet-induced constipation, oral administration of mizagliflozin increased fecal wet weight to a similar extent as lubiprostone, an established chloride channel activator used clinically for chronic constipation [1]. This demonstrates that mizagliflozin's mechanism of increasing luminal glucose and water via SGLT1 inhibition achieves comparable osmotic laxative efficacy to a clinically validated constipation therapy. The phase I study in healthy male subjects further confirmed dose-dependent increases in stool frequency and loosening of stool consistency [1].

constipation fecal water content preclinical model

Mizagliflozin Demonstrates Superior Reduction of Lactate Dehydrogenase in High Glucose-Stressed Mesangial Cells Compared to Canagliflozin

In a study investigating diabetic nephropathy, mizagliflozin intervention improved lactate dehydrogenase (LDH) levels in mesangial cells exposed to high glucose to a greater extent than canagliflozin, an SGLT2 inhibitor [1]. Mizagliflozin also significantly elevated levels of antioxidant enzymes superoxide dismutase, catalase, and glutathione, while reducing malondialdehyde levels [1]. This suggests that selective SGLT1 inhibition by mizagliflozin may confer distinct renoprotective benefits beyond those observed with SGLT2 inhibition, potentially via modulation of oxidative stress pathways.

diabetic nephropathy oxidative stress renal protection

Mizagliflozin and Phlorizin Both Improve Vascular Cognitive Impairment in a Mouse Model, but Mizagliflozin Offers Greater Selectivity

In a mouse model of small vessel disease (asymmetric common carotid artery stenosis), both mizagliflozin and phlorizin improved vascular cognitive impairment as assessed by the wire hang test [1]. However, phlorizin is a non-selective SGLT inhibitor (hSGLT1 Ki = 300 nM, hSGLT2 Ki = 39 nM) , whereas mizagliflozin is highly selective for SGLT1 (303-fold selectivity) . This difference in selectivity is crucial for mechanistic studies, as it allows researchers to attribute observed neuroprotective effects specifically to SGLT1 inhibition rather than dual SGLT1/2 or SGLT2-predominant inhibition. Mizagliflozin thus provides a cleaner pharmacological probe for investigating the role of neural SGLT1 in cognitive function.

vascular cognitive impairment neuroprotection small vessel disease

Mizagliflozin (CAS 666843-10-3) Procurement: Optimal Research and Industrial Application Scenarios


Investigating SGLT1-Specific Biology without SGLT2 Confounding

Mizagliflozin's 303-fold selectivity for SGLT1 over SGLT2 makes it the preferred tool for dissecting SGLT1-mediated processes in vitro and in vivo. Unlike dual inhibitors (e.g., sotagliflozin) or non-selective inhibitors (e.g., phlorizin), mizagliflozin minimizes off-target SGLT2 inhibition, ensuring observed effects are attributable to SGLT1 blockade. This is critical for studies in tissues where both transporters are expressed, such as the intestine, kidney, and brain.

Studying Gut-Specific Mechanisms with Minimal Systemic Exposure

With an absolute oral bioavailability of only 0.02% and near-complete fecal excretion (98.4%), mizagliflozin is uniquely suited for research focused on intestinal SGLT1 function. Its confinement to the gut lumen allows researchers to study the effects of SGLT1 inhibition on glucose absorption, fluid secretion, and gastrointestinal motility without the confounding influence of systemic drug distribution or renal effects. [1]

Preclinical Modeling of Functional Constipation and Intestinal Fluid Regulation

Mizagliflozin has demonstrated robust efficacy in increasing stool frequency and fecal wet weight in both animal models and human clinical trials. Its comparable efficacy to lubiprostone in preclinical constipation models positions it as a valuable tool for investigating osmotic laxative mechanisms and the role of SGLT1 in intestinal fluid homeostasis. Researchers studying gastrointestinal motility disorders can leverage mizagliflozin to explore novel therapeutic strategies. [2]

Exploring SGLT1 Inhibition in Diabetic Nephropathy and Oxidative Stress

Emerging evidence suggests that mizagliflozin may confer renoprotective benefits in diabetic nephropathy, potentially superior to SGLT2 inhibition. Its ability to reduce oxidative stress markers and improve LDH levels in mesangial cells under high glucose conditions makes it a compelling tool for investigating SGLT1-specific contributions to renal pathology. This application is particularly relevant for researchers seeking to differentiate SGLT1- vs. SGLT2-mediated effects in the kidney. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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